

4-amino-3-(trifluoromethoxy)benzoic acid

molecular weight

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Compound of Interest

Compound Name:	4-amino-3-(trifluoromethoxy)benzoic Acid
Cat. No.:	B071083

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An In-depth Technical Guide to 4-Amino-3-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-amino-3-(trifluoromethoxy)benzoic acid**, a pivotal intermediate in modern chemical synthesis. It delves into its core physicochemical properties, including its precise molecular weight, and explores its synthesis, analytical validation, and critical applications, particularly within the pharmaceutical and agrochemical sectors. The insights provided are grounded in established scientific principles to empower researchers and development professionals in their work.

Core Physicochemical and Structural Attributes

4-Amino-3-(trifluoromethoxy)benzoic acid (CAS No: 175278-22-5) is a substituted aromatic carboxylic acid.^{[1][2]} Its structure is characterized by a benzoic acid core functionalized with both an amine (-NH₂) group and a trifluoromethoxy (-OCF₃) group. This unique combination of functional groups dictates its chemical reactivity and makes it a versatile building block in organic synthesis.

The trifluoromethoxy group, in particular, is of high interest in medicinal chemistry. It is strongly electron-withdrawing and significantly increases the lipophilicity of a molecule, which can enhance its ability to penetrate cell membranes. Furthermore, the carbon-fluorine bonds are

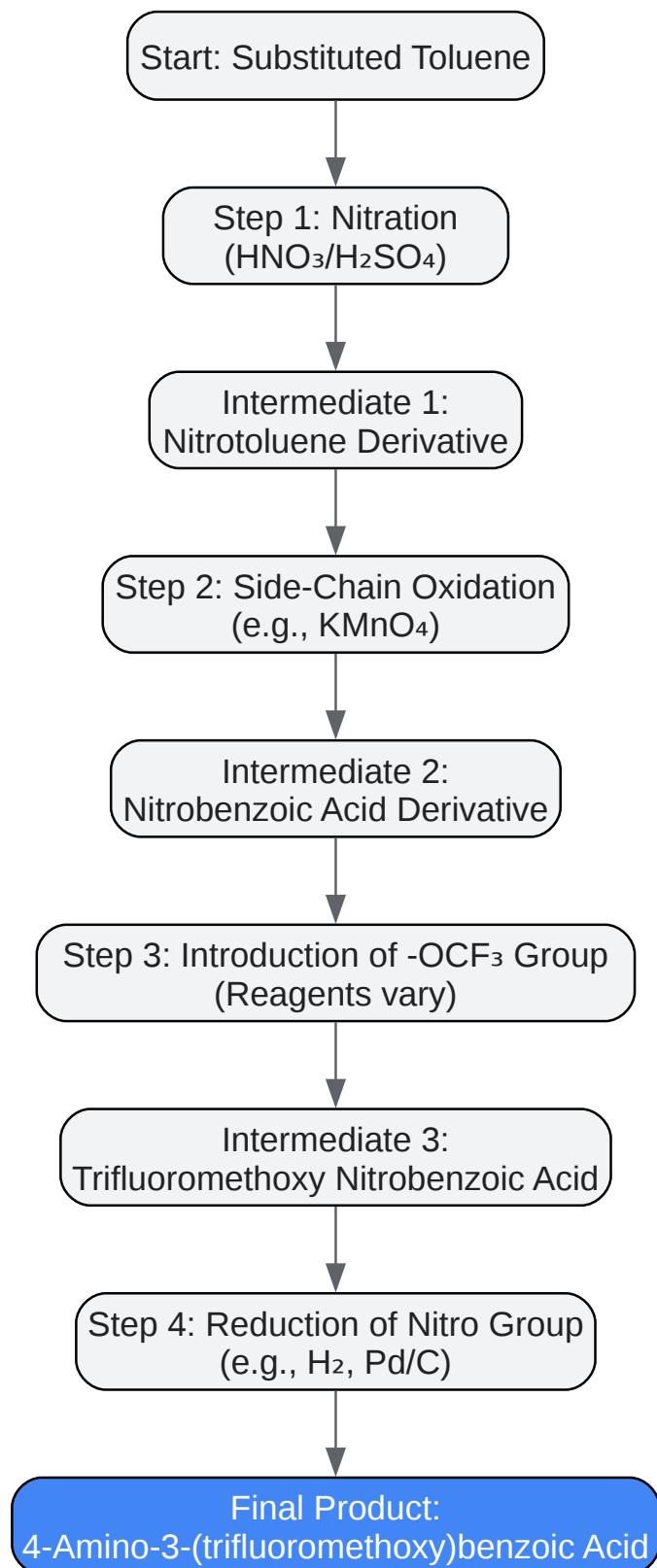
exceptionally strong, making the $-\text{OCF}_3$ group highly resistant to metabolic degradation and thus capable of improving the pharmacokinetic profile of a potential drug candidate.[3]

Table 1: Key Properties and Identifiers

Property	Value	Source(s)
Molecular Weight	221.13 g/mol	[4][5]
Molecular Formula	$\text{C}_8\text{H}_6\text{F}_3\text{NO}_3$	[1][2][4][6]
CAS Number	175278-22-5	[1][2][4][6]
Appearance	White to off-white or light yellow crystalline powder	[1][4]
Melting Point	168-179 °C (Note: Ranges vary by source, likely due to purity)	[1][4]
Solubility	Slightly soluble in water; soluble in DMSO and methanol	[1]
Density	~ 1.5 g/cm ³	[1][4]
Synonyms	3-(trifluoromethoxy)-4-aminobenzoic acid	[1][5]

Representative Synthetic Pathway

The synthesis of **4-amino-3-(trifluoromethoxy)benzoic acid** is a multi-step process requiring precise control over reaction conditions. While proprietary industrial methods exist, a representative pathway can be conceptualized based on fundamental organic chemistry transformations involving aromatic substitution and functional group manipulation. The following workflow illustrates a logical, albeit generalized, synthetic route.



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Caption: A conceptual workflow for the synthesis of the target molecule.

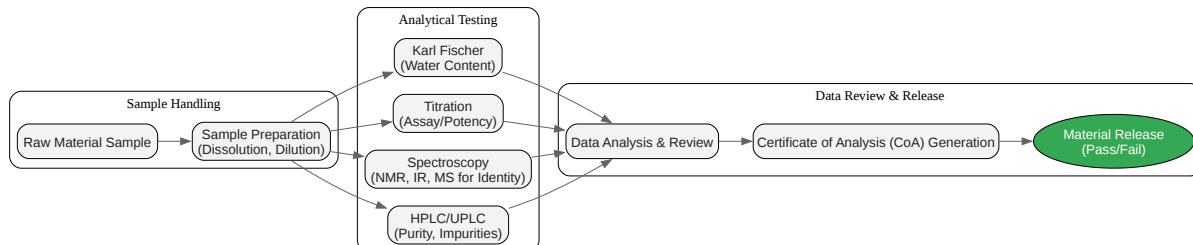
Experimental Protocol: A Generalized Approach

Objective: To outline a plausible, multi-step synthesis for educational and conceptual purposes. This is not a validated protocol and requires laboratory optimization.

- Nitration: A suitable starting material, such as a toluene derivative, is subjected to electrophilic aromatic substitution using a nitrating mixture (concentrated nitric and sulfuric acids) to introduce a nitro group onto the aromatic ring. The directing effects of existing substituents are crucial for achieving the correct regiochemistry.
- Oxidation: The methyl side-chain of the nitrotoluene intermediate is oxidized to a carboxylic acid. This is a robust transformation commonly achieved using strong oxidizing agents like potassium permanganate (KMnO_4) under basic conditions, followed by acidification.
- Trifluoromethylation: Introduction of the $-\text{OCF}_3$ group is a specialized step. It often involves the conversion of a precursor functional group (like a hydroxyl group, not shown) using specific fluorinating agents. The conditions for this step are critical to prevent side reactions.
- Reduction: The final step is the reduction of the nitro group to a primary amine. This is typically accomplished via catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. This method is favored for its high yield and clean conversion. The resulting product is then isolated and purified.

Analytical and Quality Control Framework

Ensuring the purity and identity of **4-amino-3-(trifluoromethoxy)benzoic acid** is paramount, especially for its use in pharmaceutical manufacturing. A robust quality control (QC) workflow employs multiple analytical techniques to create a comprehensive profile of the material.



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Caption: A typical Quality Control workflow for a chemical intermediate.

Key Analytical Methodologies

- High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining purity and identifying impurities. A reversed-phase method is typically employed.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent like acetonitrile.
 - Stationary Phase: C18 column.
 - Detection: UV spectrophotometry, typically monitored at a wavelength where the analyte exhibits maximum absorbance.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR are used to confirm the molecular structure. The spectra provide unambiguous evidence of the connectivity of atoms and the presence of the trifluoromethoxy group.

- Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.
- Acid-Base Titration: A classical and highly accurate method to determine the assay (purity percentage) of the compound by titrating the carboxylic acid group with a standardized base. [\[7\]](#)[\[8\]](#)

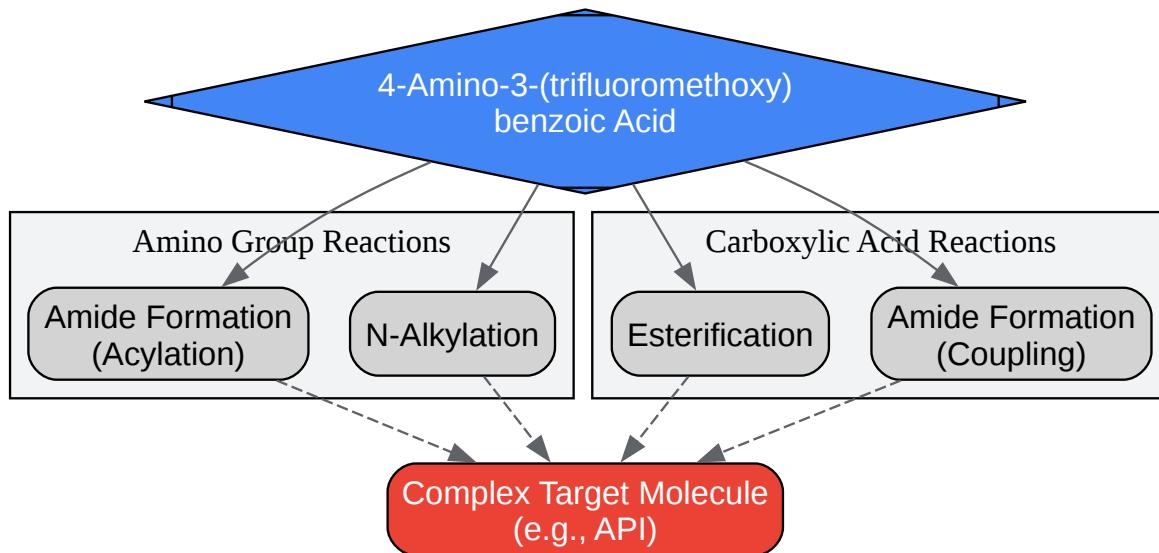
Applications in Research and Drug Development

The primary application of **4-amino-3-(trifluoromethoxy)benzoic acid** is as a crucial intermediate in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries.[\[1\]](#)[\[4\]](#)

The two primary functional groups—the amine and the carboxylic acid—serve as versatile chemical "handles" that can be independently modified.

- The amino group can readily undergo reactions such as acylation to form amides, alkylation, or diazotization to introduce other functionalities.
- The carboxylic acid can be converted into esters, amides, or reduced to an alcohol.

This dual reactivity allows for the molecule to be incorporated into larger, more complex structures, making it a valuable starting point for building libraries of compounds in the drug discovery process. The presence of the trifluoromethoxy group is often a deliberate design choice to bestow favorable properties like enhanced metabolic stability and bioavailability on the final target molecule.[\[4\]](#)



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Sources

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